(4-(Pyridin-2-yl)phenyl)methanamine dihydrochloride
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Overview
Description
(4-(Pyridin-2-yl)phenyl)methanamine dihydrochloride is a useful research compound. Its molecular formula is C12H14Cl2N2 and its molecular weight is 257.16. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications and Synthesis
1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives have been utilized in the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles. These compounds, after undergoing C–H bond activation, showed good catalytic activity and selectivity in reactions where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).
Photocytotoxicity and Cellular Imaging
Iron(III) complexes incorporating phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine and its derivatives have shown unprecedented photocytotoxicity under red light (600-720 nm), making them promising for apoptosis-induced cancer therapy through the generation of reactive oxygen species. These complexes have also been used for cellular imaging, demonstrating significant uptake in the nucleus of HeLa and HaCaT cells (Basu et al., 2014).
Antiosteoclast Activity
A series of di(1-oxo/thioxoperhydro-1λ5-[1,3,2]diazaphospholo[1,5-a]pyridine-1-yl)(4-substituted phenyl) boronates, synthesized from reactions involving (±)-piperidin-2-yl-methanamine, demonstrated moderate to high antiosteoclast and osteoblast activity. This indicates their potential for therapeutic applications in bone diseases (G. S. Reddy et al., 2012).
Schiff Base Ligands and Anticonvulsant Agents
Novel Schiff bases of 3-aminomethyl pyridine synthesized through condensation with substituted aryl aldehydes/ketones exhibited significant anticonvulsant activity. Their chemical structures were confirmed by various spectroscopic methods, and their seizures protection efficacy was assessed through intraperitoneal administration in different models (Pandey & Srivastava, 2011).
Mechanism of Action
Target of Action
Similar compounds have been used in the development of protacs for targeted protein degradation .
Mode of Action
It has been mentioned that similar compounds can undergo oxidation reactions . This suggests that (4-(Pyridin-2-yl)phenyl)methanamine dihydrochloride might interact with its targets through oxidation processes.
Biochemical Pathways
It has been mentioned that similar compounds can act as electrocatalysts for the hydrogen evolution reaction (her) from water . This suggests that this compound might influence redox reactions and energy production pathways.
Pharmacokinetics
It is known that the compound is a solid at room temperature . This could potentially impact its absorption and distribution in the body.
Result of Action
It has been mentioned that similar compounds can induce steric hindrance . This suggests that this compound might influence the spatial arrangement of molecules in the cell.
Action Environment
It is known that the compound should be stored in an inert atmosphere at temperatures between 2-8°c . This suggests that temperature and atmospheric conditions could potentially influence the compound’s action and stability.
Properties
IUPAC Name |
(4-pyridin-2-ylphenyl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2.2ClH/c13-9-10-4-6-11(7-5-10)12-3-1-2-8-14-12;;/h1-8H,9,13H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVXVPUPKNMAIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2470440-73-2 |
Source
|
Record name | 1-[4-(pyridin-2-yl)phenyl]methanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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